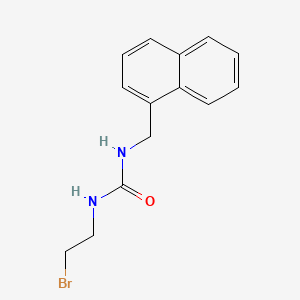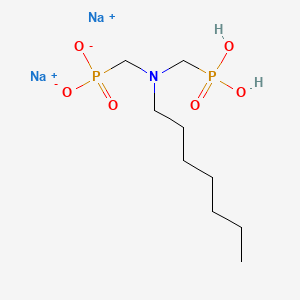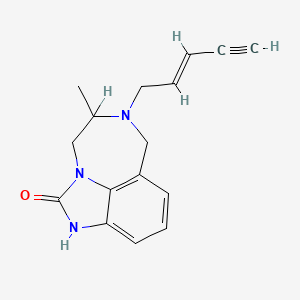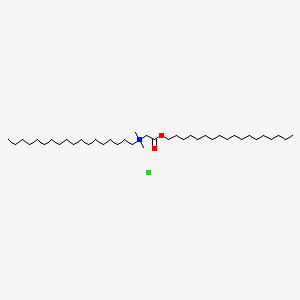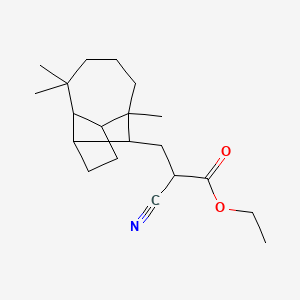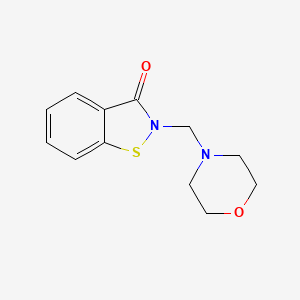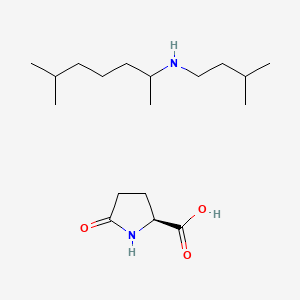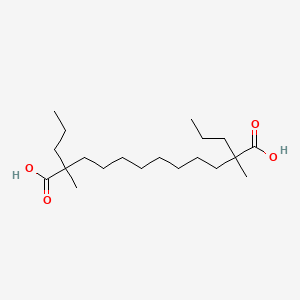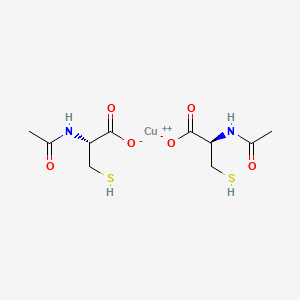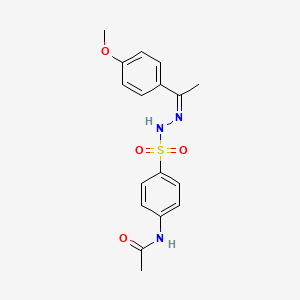
Disodium 1-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl) 2-sulphonatosuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium 1-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl) 2-sulphonatosuccinate is a complex organic compound with a wide range of applications in various fields. It is known for its unique chemical structure, which includes a sulphonate group, a long-chain fatty acid, and a hydroxyethyl group. This compound is often used in industrial and research settings due to its versatile properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 1-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl) 2-sulphonatosuccinate typically involves the reaction of a long-chain fatty acid with an amino alcohol, followed by sulphonation. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate the reaction.
Catalysts: Acid or base catalysts to speed up the reaction.
Solvents: Organic solvents to dissolve the reactants and products.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves:
Raw Materials: High-purity fatty acids and amino alcohols.
Reaction Control: Automated systems to monitor and control temperature, pressure, and reaction time.
Purification: Multi-step purification processes, including distillation and crystallization, to obtain high-purity products.
化学反応の分析
Types of Reactions
Disodium 1-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl) 2-sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the fatty acid chain can be reduced to form alcohols.
Substitution: The sulphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Aqueous or organic solvents depending on the reaction type.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted sulphonates.
科学的研究の応用
Disodium 1-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl) 2-sulphonatosuccinate has numerous applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in cell culture media to enhance cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, cosmetics, and personal care products.
作用機序
The mechanism of action of Disodium 1-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl) 2-sulphonatosuccinate involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to:
Disrupt Membranes: Integrate into lipid bilayers, altering membrane fluidity and permeability.
Protein Binding: Interact with proteins, potentially affecting their structure and function.
Pathways: Influence various cellular pathways related to membrane dynamics and protein interactions.
類似化合物との比較
Similar Compounds
- Disodium 1-(2-((2-hydroxyethyl)(1-oxooctadec-9-enyl)amino)ethyl) 2-sulphonatosuccinate
- Disodium 4-(2-((2-hydroxyethyl)(1-oxooctadec-9-enyl)amino)ethyl) 2-sulphonatosuccinate
Uniqueness
Disodium 1-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl) 2-sulphonatosuccinate is unique due to its specific combination of functional groups, which confer distinct properties such as enhanced solubility, emulsifying capability, and biological activity. This makes it particularly valuable in applications requiring these characteristics.
特性
CAS番号 |
94213-61-3 |
|---|---|
分子式 |
C26H47NNa2O9S |
分子量 |
595.7 g/mol |
IUPAC名 |
disodium;4-[2-[2-hydroxyethyl(octadecanoyl)amino]ethoxy]-4-oxo-3-sulfonatobutanoate |
InChI |
InChI=1S/C26H49NO9S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(29)27(18-20-28)19-21-36-26(32)23(22-25(30)31)37(33,34)35;;/h23,28H,2-22H2,1H3,(H,30,31)(H,33,34,35);;/q;2*+1/p-2 |
InChIキー |
JIILLPMUDWEWBE-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CCO)CCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


